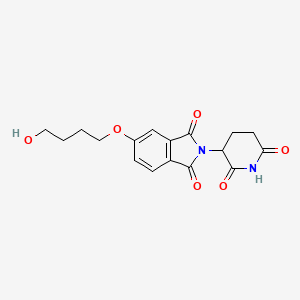![molecular formula C21H26O5 B14774288 (10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dehydro Prednisolone is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions.
准备方法
Synthetic Routes and Reaction Conditions
This can be achieved through various chemical reactions, including dehydrogenation using reagents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 6,7-Dehydro Prednisolone follows similar synthetic routes but on a larger scale. The process often starts with the microbial transformation of diosgenin, a naturally occurring steroid sapogenin, to produce the intermediate compounds. These intermediates are then chemically modified to introduce the 6,7 double bond, followed by purification steps to isolate the final product .
化学反应分析
Types of Reactions
6,7-Dehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bond or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) and DDQ are commonly used oxidizing agents.
Reduction: Nickel-Raney (Ni-Ra) catalyst is often used for reduction reactions.
Substitution: Hydrogen halides (HCl, HBr) are used for halogenation reactions.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized forms of 6,7-Dehydro Prednisolone .
科学研究应用
6,7-Dehydro Prednisolone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of glucocorticoids and their derivatives.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
作用机制
The mechanism of action of 6,7-Dehydro Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory cytokines and other inflammatory mediators. The compound also inhibits the migration of leukocytes to sites of inflammation, reducing tissue damage and inflammation .
相似化合物的比较
Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisone: A precursor to prednisolone, converted in the liver to its active form.
Dexamethasone: A more potent glucocorticoid with similar applications.
Betamethasone: Another potent glucocorticoid used in various inflammatory conditions.
Uniqueness
This modification can potentially enhance its anti-inflammatory effects and reduce side effects .
属性
分子式 |
C21H26O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChI 键 |
WFFSJFFZKKRVOE-UODUAIPHSA-N |
手性 SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O |
规范 SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




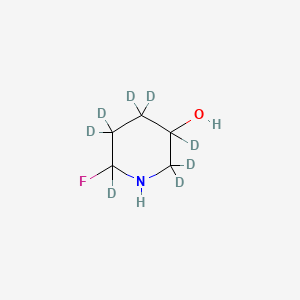
![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)
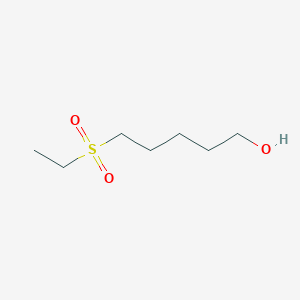
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)
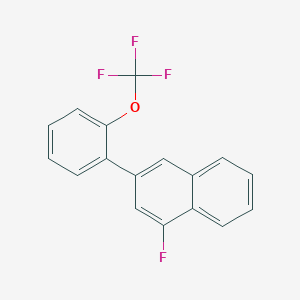
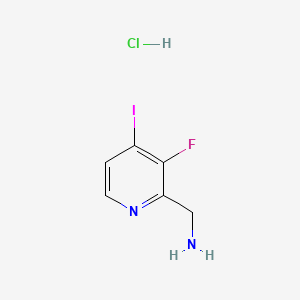
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
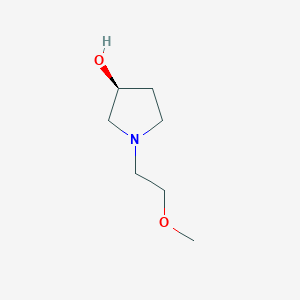
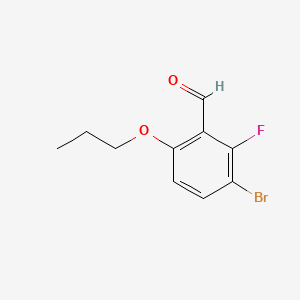
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
